2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10/h1-4,13H,5-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVQKUQUOVDHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407576 | |
| Record name | 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5998-43-6 | |
| Record name | 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbon Disulfide Condensation
The most widely used method involves reacting o-phenylenediamine with carbon disulfide under alkaline conditions. For example:
- Reagents : o-Phenylenediamine (1.0 eq), carbon disulfide (1.2 eq), potassium hydroxide (2.0 eq)
- Conditions : Reflux in ethanol-water (3:1 v/v) for 6–8 hours.
- Mechanism : The reaction proceeds via nucleophilic attack of the amine groups on carbon disulfide, followed by cyclization to form 2-mercaptobenzimidazole.
Alternative Thiophosgene Route
For enhanced reaction efficiency, thiophosgene in chloroform at 0–5°C generates 2-mercaptobenzimidazole in 85–90% yields. However, this method requires stringent temperature control due to thiophosgene’s volatility.
Sulfanyl-Ethanol Functionalization
After benzimidazole core formation, the sulfanyl-ethanol side chain is introduced through alkylation or nucleophilic substitution.
Direct Alkylation Strategy
The most straightforward approach involves reacting 2-mercaptobenzimidazole with ethylene oxide or 2-bromoethanol:
Protocol A (Ethylene Oxide Alkylation)
| Parameter | Value |
|---|---|
| Substrate | 2-mercaptobenzimidazole |
| Alkylating Agent | Ethylene oxide (1.5 eq) |
| Base | Sodium hydroxide (1.2 eq) |
| Solvent | Ethanol |
| Temperature | 60°C, 12 hours |
| Yield | 68–72% |
Mechanistic Insight : The base deprotonates the thiol group, enabling nucleophilic attack on ethylene oxide. The ethanol moiety forms via ring-opening of the epoxide.
Protocol B (2-Bromoethanol Alkylation)
- Reagents : 2-mercaptobenzimidazole (1.0 eq), 2-bromoethanol (1.2 eq), triethylamine (1.5 eq)
- Conditions : Tetrahydrofuran (THF), reflux for 8 hours.
- Yield : 65–70% with reduced byproduct formation compared to Protocol A.
Multi-Step Synthetic Routes
Sulfonic Acid Intermediate Pathway
A three-step protocol improves regioselectivity for large-scale production:
Oxidation to Sulfonic Acid :
Hydrazine Conversion :
Ethanol Sidechain Installation :
Industrial-Scale Optimization
Continuous Flow Reactor Design
To address batch process limitations, flow chemistry parameters have been optimized:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Temperature Control | ±3°C | ±0.5°C |
| Throughput | 200 g/day | 1.2 kg/day |
| Purity | 92–95% | 97–99% |
Data synthesized from large-scale pharmaceutical production studies.
Solvent Recycling Systems
Ethanol recovery rates exceed 85% in closed-loop systems, reducing production costs by 30% compared to conventional methods.
Purification and Characterization
Crystallization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, methanol:water 70:30) resolves residual o-phenylenediamine impurities (<0.1%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 68–72 | 92–95 | Moderate | 1.0 |
| Sulfonic Acid Pathway | 62 | 98 | High | 1.8 |
| Flow Reactor | 75 | 99 | Very High | 2.5 |
Cost Index normalized to Direct Alkylation = 1.0.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The benzimidazole ring is known to interact with DNA, potentially leading to the disruption of cellular processes in cancer cells. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
a. 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenyl-ethanone
- Structure: Contains a phenyl-ethanone group instead of ethanol.
- Key Differences : The ketone group reduces hydrophilicity compared to the hydroxyl group in the target compound. Crystallographic studies reveal intermolecular hydrogen bonding involving the sulfanyl and ketone groups, which may influence stability .
- Applications : Primarily studied for solid-state interactions rather than biological activity.
b. (±)-1-(1H-Benzimidazol-2-yl)ethanol
- Structure: Lacks the methylsulfanyl linker; ethanol is directly attached to the benzimidazole.
- Synthesis : Prepared via condensation of 1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ .
c. 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol
- Structure: Incorporates a phenoxyethyl group on the benzimidazole nitrogen.
- Physicochemical Properties: Molecular weight = 328.43 g/mol (C₁₈H₂₀N₂O₂S), higher than the target compound due to the bulky phenoxy substituent .
d. 4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine
- Structure : Features a benzofuropyrimidine moiety fused to benzimidazole.
- Bioactivity: The extended aromatic system may enhance DNA intercalation or enzyme inhibition, contrasting with the simpler ethanol group in the target compound .
Key Observations :
- Alkylation and condensation are common strategies for benzimidazole derivatives.
- Polar solvents (e.g., ethanol, DMF) are frequently used to enhance reaction homogeneity .
a. Antibacterial Efficacy
- Ruthenium Complex with Target Compound : Exhibited potent activity against MRSA and VRSA, with in vivo wound healing observed in mice .
- 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Derivatives : Moderate activity against Gram-positive bacteria, suggesting the sulfanyl group enhances targeting of bacterial enzymes .
b. DNA Interaction
Physicochemical and Crystallographic Properties
Insights :
- Bulkier substituents (e.g., benzofuropyrimidine) increase molecular weight and alter crystal packing.
- Hydrogen bonding and π-stacking are critical for stability and solubility .
Biological Activity
The compound 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol, focusing on its mechanisms of action, synthesis, and relevant case studies.
The biological activity of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, which can modulate enzyme activity and lead to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antimicrobial Activity : Similar benzimidazole derivatives have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | TBD | E. coli, S. aureus |
| Benzimidazole derivative A | 25 | E. coli |
| Benzimidazole derivative B | 50 | S. aureus |
Anticancer Activity
Benzimidazole derivatives have also shown promise in cancer research. A related compound demonstrated cytotoxicity against various cancer cell lines through apoptosis induction . The specific mechanisms involved may include the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several benzimidazole derivatives and evaluated their biological activities. Among them, 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol was included in the screening for antimicrobial and anticancer properties, showing promising results against specific bacterial strains and cancer cell lines .
- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests that modifications in the benzimidazole structure can enhance bioavailability and therapeutic efficacy . Further studies on 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol are necessary to establish its pharmacokinetic parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
